molecular formula C12H9ClN2O2 B092425 4-Chloro-2-nitro-N-phenylaniline CAS No. 16611-15-7

4-Chloro-2-nitro-N-phenylaniline

Cat. No. B092425
Key on ui cas rn: 16611-15-7
M. Wt: 248.66 g/mol
InChI Key: GYOVQZDXSHTPBS-UHFFFAOYSA-N
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Patent
US05580895

Procedure details

A mixture of 4-chloro-2-nitroaniline (5.5 g), bromobenzene (20 ml), potassium carbonate (1.63 g) and copper(I) iodide (0.68 g) was heated to 180° for 36 h. The reaction mixture was cooled to room temperature, then ethyl acetate (200 ml) and water (300 ml) were added; the organic extracts were washed with brine (2×150 ml), dried and concentrated in vacuo to give the crude compound which was purified by flash chromatography (eluting with CH-EA 95:5) to give the title compound (3.67 g). T.l.c. CH-EA (1:1 ), Rf 0.71.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>[Cu]I.O>[CH:13]1[CH:18]=[CH:17][C:16]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][C:4]=2[N+:9]([O-:11])=[O:10])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
1.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper(I) iodide
Quantity
0.68 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 180° for 36 h
Duration
36 h
WASH
Type
WASH
Details
the organic extracts were washed with brine (2×150 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (eluting with CH-EA 95:5)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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